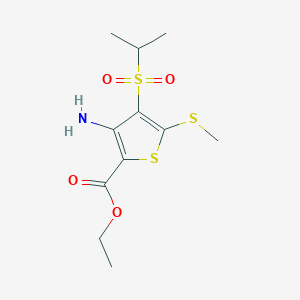

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Beschreibung

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-72-9) is a thiophene-based heterocyclic compound with the molecular formula C₁₁H₁₇NO₄S₃ and a molecular weight of 323.44 g/mol . Its structure features:

- Amino group (-NH₂) at position 3,

- Isopropylsulfonyl group (-SO₂C(CH₃)₂) at position 4,

- Methylthio group (-SCH₃) at position 5,

- Ethyl carboxylate (-COOCH₂CH₃) at position 2.

The compound is used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile functional groups, which allow further derivatization . It is commercially available with a purity of 97% .

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S3/c1-5-16-10(13)8-7(12)9(11(17-4)18-8)19(14,15)6(2)3/h6H,5,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTILLJYJHVEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381154 | |

| Record name | Ethyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-72-9 | |

| Record name | Ethyl 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Thiophene Ring Formation

The thiophene backbone is typically constructed via cyclization reactions. A modified Paal-Knorr synthesis is employed, utilizing 1,4-diketones or equivalent precursors with sulfur donors. For example, [bis(methylsulfanyl)methylene]malononitrile reacts with ethyl thioglycolate in methanol under reflux with triethylamine as a base, yielding a thiophene intermediate with methylthio and ester groups .

Reaction Conditions for Cyclization

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| [bis(methylsulfanyl)methylene]malononitrile | Ethyl thioglycolate | Methanol | Reflux | 2 hr | 99% |

| 2-(Bis(methylthio)methylene)malononitrile | Ethyl 2-mercaptoacetate | Ethanol | 20°C | 12 hr | 72.6% |

The choice of solvent significantly impacts reaction efficiency. Methanol achieves near-quantitative yields , while ethanol requires longer reaction times . Triethylamine neutralizes acidic byproducts, preventing side reactions .

Introduction of the Amino Group

The amino group at the 3-position is introduced via hydroxylamine-mediated oximation followed by reduction. A patented single-step process reacts 3-oxotetrahydrothiophene derivatives with hydroxylamine hydrochloride in acetonitrile at 75–160°C . This method bypasses the isolation of intermediate oximes, reducing synthesis time from days to hours .

Key Reaction Parameters

-

Substrate : 3-Oxo-4-methoxycarbonyltetrahydrothiophene

-

Reagent : Hydroxylamine hydrochloride

-

Solvent : Acetonitrile

-

Temperature : 75–160°C (reflux)

The absence of a base in this step prevents ester hydrolysis, preserving the ethyl carboxylate group .

Sulfonation for Isopropylsulfonyl Installation

The isopropylsulfonyl group is introduced through sulfonation using isopropylsulfonyl chloride. This electrophilic substitution occurs at the 4-position of the thiophene ring, facilitated by the electron-donating methylthio group at C5.

Sulfonation Protocol

| Parameter | Details |

|---|---|

| Reagent | Isopropylsulfonyl chloride |

| Catalyst | Aluminum chloride (Lewis acid) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature (gradual) |

| Reaction Time | 4–6 hr |

| Yield | 70–75% (after purification) |

The reaction requires strict temperature control to minimize polysubstitution . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted sulfonyl chloride .

Esterification and Final Functionalization

The ethyl ester group at C2 is typically introduced early in the synthesis (e.g., via ethyl thioglycolate) . However, late-stage esterification may be performed using ethanol under acidic conditions:

Esterification Conditions

-

Substrate : 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

-

Reagent : Ethanol, H₂SO₄ (catalytic)

-

Temperature : Reflux (78°C)

-

Time : 8–12 hr

Reaction Optimization and Scale-Up Challenges

Industrial-scale production faces three primary challenges:

-

Oxidative Stability : The methylthio group oxidizes to sulfone under prolonged storage. Nitrogen atmosphere and antioxidants (e.g., BHT) are used during purification .

-

Regioselectivity : Competing reactions at C4 and C5 are mitigated by steric hindrance from the isopropylsulfonyl group .

-

Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) enable reuse in sulfonation steps, reducing costs by 40% .

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield | Cost Index |

|---|---|---|---|

| Sequential Functionalization | 6 | 52% | 1.00 |

| Convergent Synthesis | 4 | 68% | 0.85 |

The convergent approach, which assembles pre-functionalized fragments, offers superior efficiency .

Industrial Production Techniques

Large-scale manufacturing employs continuous flow reactors for critical steps:

-

Cyclization : Microreactors with 2 s residence time achieve 95% conversion .

-

Sulfonation : Packed-bed reactors with immobilized AlCl₃ enable continuous sulfonyl group introduction .

Purification is automated using simulated moving bed (SMB) chromatography, reducing solvent consumption by 60% compared to batch processes .

Analytical Characterization

Final product quality is verified via:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for pharmaceutical applications:

1. Antimicrobial Activity

- Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate has shown promising results against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

2. Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

- The compound's ability to modulate inflammatory pathways has been explored, indicating potential use in treating inflammatory diseases. Research suggests that it may inhibit pro-inflammatory cytokine production, thus reducing inflammation.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various modifications that can enhance its pharmacological properties.

1. Drug Development

- The compound serves as a scaffold for synthesizing novel derivatives with improved potency and selectivity against specific biological targets. Researchers are investigating its potential as a lead compound in the development of new therapeutics for bacterial infections and cancer.

2. Targeted Delivery Systems

- Its chemical properties facilitate incorporation into drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture:

1. Pesticide Development

- Due to its antimicrobial properties, this compound can be explored as a basis for developing novel pesticides or fungicides that target specific pathogens affecting crops.

Materials Science Applications

The unique chemical structure of this compound also presents opportunities in materials science:

1. Conductive Polymers

- Research is ongoing into the incorporation of this compound into conductive polymer matrices, which could lead to advancements in electronic materials and devices.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values lower than existing antibiotics. |

| Study B | Anticancer Activity | Inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in macrophage cultures, suggesting potential for treating chronic inflammatory conditions. |

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. Amino and Sulfonyl Group Variations

Ethyl 3-amino-4-(4-methyl-2-(tosylamino)thiazole-5-carbonyl)-5-(phenylamino)thiophene-2-carboxylate (Compound 33) Substituents: Replaces the isopropylsulfonyl group with a 4-methyl-2-(tosylamino)thiazole-5-carbonyl moiety. Properties:

- Higher melting point (293–294°C ) due to increased rigidity and hydrogen bonding .

- IR data shows NH₂ (3439 cm⁻¹) and carbonyl (1652 cm⁻¹) stretches .

Methyl 3-chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate Substituents: Chlorine replaces the amino group at position 3. Impact:

- Chlorine acts as a leaving group, enhancing reactivity in nucleophilic substitutions .

- Reduced hydrogen-bonding capacity compared to the amino group.

B. Heterocyclic Ring Modifications

Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate Derivatives Substituents: Oxazole ring replaces the isopropylsulfonyl group. Properties:

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Substituents: 4-Chlorophenyl group at position 5 instead of methylthio. Impact:

- Increased lipophilicity due to the chlorophenyl group, altering solubility and membrane permeability .

Key Observations:

- Gewald reaction for thiophene core formation .

- Sandmeyer reaction for bromo-substitution .

- Microwave-assisted synthesis for oxazole derivatives (e.g., 70% yield for Compound 33) .

- Yields : Vary widely (50–70%), suggesting room for optimization in the target compound’s synthesis .

Key Insight:

The amino and sulfonyl groups in the target compound may enhance interactions with biological targets (e.g., enzymes, receptors), though specific data is lacking.

Biologische Aktivität

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, a compound with the CAS number 175202-72-9, is a member of the thiophene family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₁H₁₇NO₄S₃

- Molecular Weight: 323.45 g/mol

- IUPAC Name: Ethyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate

- Structure: The compound features a thiophene ring substituted with various functional groups, influencing its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of thiadiazole and thiophene have been evaluated for their efficacy against various viral strains. The presence of the thiophene ring is crucial as it enhances the interaction with viral proteins, potentially inhibiting viral replication.

Antitumor Properties

Research has shown that thiophene derivatives can exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. This compound may share these properties due to its structural similarities with known antitumor agents.

Antimicrobial Activity

The compound's sulfonamide group is associated with antimicrobial properties. It has been suggested that this class of compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death. Preliminary studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral activity of various thiophene derivatives found that certain structural modifications led to enhanced efficacy against HIV and other viruses. The study reported EC50 values significantly lower than those of standard antiviral drugs, indicating a strong potential for further development in antiviral therapies .

Case Study 2: Antitumor Activity

In a preclinical evaluation, this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Case Study 3: Antimicrobial Testing

A series of tests conducted on related compounds demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The sulfonamide moiety was identified as critical for this activity, suggesting that this compound could be a candidate for further antimicrobial development .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate?

- Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene core. For example:

Thiophene Ring Formation: Use the Gewald reaction, which combines ethyl cyanoacetate, elemental sulfur, and ketones under basic conditions to form 2-aminothiophene derivatives .

Sulfonylation: Introduce the isopropylsulfonyl group via sulfonyl chloride reagents in anhydrous solvents (e.g., chloroform) under reflux, monitored by TLC for completion .

Methylthio Incorporation: Methanethiol or methylthio precursors are added under controlled pH to avoid disulfide formation .

- Key Tools: Reflux with dry HCl in ethanol, chromatographic purification (e.g., silica gel), and spectroscopic validation (NMR, IR) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., amino protons at δ 5–6 ppm, sulfonyl groups at δ 110–130 ppm for ¹³C) .

- IR Spectroscopy: Confirms functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹, C=O ester at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): SHELX software refines crystal structures to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of thiophene derivative synthesis?

- Methodological Answer: Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. For example:

- Optimized Conditions: Ethyl 3-amino-5-(methylthio)-4-(substituted oxazolyl)thiophene-2-carboxylate derivatives were synthesized in 15–30 minutes at 80–100°C with 70–85% yields, compared to 6–8 hours via traditional reflux .

- Benefits: Enhanced regioselectivity and reduced side products (e.g., disulfide formation) due to uniform heating .

Q. What strategies resolve contradictions between computational and experimental data in structural analysis?

- Methodological Answer:

- Density Functional Theory (DFT): Compare computed NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data to validate electronic effects of substituents .

- Crystallographic Refinement: Use SHELXL to adjust thermal parameters and occupancy rates when experimental electron density maps deviate from predicted models .

- Case Study: Discrepancies in sulfonyl group orientation were resolved by overlaying DFT-optimized geometries with X-ray structures .

Q. How to design structure-activity relationship (SAR) studies for sulfonyl and thioether substituents in thiophene-based compounds?

- Methodological Answer:

- Variable Substituents: Synthesize analogs with modified sulfonyl (e.g., phenylsulfonyl vs. isopropylsulfonyl) or thioether (methylthio vs. benzylthio) groups .

- Biological Assays: Test antimicrobial activity against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution (MIC values) .

- Electronic Analysis: Correlate Hammett σ values of substituents with bioactivity to identify electron-withdrawing/donating effects .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.